N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 328261-04-7
VCID: VC0415327
InChI: InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(9-15(13)26-3)17(23)20-19-22-21-18(28-19)12-6-8-14(25-2)16(10-12)27-4/h5-10H,1-4H3,(H,20,22,23)
SMILES: COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4g/mol

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

CAS No.: 328261-04-7

Main Products

VCID: VC0415327

Molecular Formula: C19H19N3O5S

Molecular Weight: 401.4g/mol

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide - 328261-04-7

CAS No. 328261-04-7
Product Name N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Molecular Formula C19H19N3O5S
Molecular Weight 401.4g/mol
IUPAC Name N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(9-15(13)26-3)17(23)20-19-22-21-18(28-19)12-6-8-14(25-2)16(10-12)27-4/h5-10H,1-4H3,(H,20,22,23)
Standard InChIKey UMLCYMIKZUGWBF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
PubChem Compound 1000176
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator